N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15FN2O3S and its molecular weight is 370.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Research on related compounds shows that derivatives of thiazole and benzodioxin, such as N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, have been synthesized and evaluated for their antitumor activities. For instance, novel fluoro substituted benzo[b]pyran compounds with structural similarities have demonstrated anti-lung cancer activity. These compounds, through various synthetic pathways, have shown anticancer activity against human cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, benzothiazole derivatives bearing different heterocyclic rings synthesized using a pharmacophoric group have been screened for their potential antitumor activity against approximately 60 human tumor cell lines, indicating considerable anticancer activity in some cases (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory Activity
Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has highlighted anti-inflammatory properties. Derivatives synthesized for this purpose have shown significant anti-inflammatory activity in assays, suggesting their potential as therapeutic agents for inflammatory diseases (Sunder & Maleraju, 2013).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, including those with thiazole instead of pyridine and N-benzyl substitution, have shown inhibition of c-Src kinase and significant inhibition of cell proliferation in various cancer cell lines, such as colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
Enzyme Inhibitory Activities
A series of synthesized compounds, including those related to N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, have shown significant biological activities. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been evaluated for their antioxidant, haemolytic, antibacterial, and urease inhibition activities, displaying significant urease inhibition and potential as antimicrobial agents (Gull et al., 2016).
Antibacterial Agents
The antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety has been explored, with synthesized compounds exhibiting potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This indicates the potential application of such compounds, including those structurally similar to N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, as valuable antibacterial agents (Abbasi et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been studied as potential therapeutic agents for Alzheimer’s disease . They might interact with cholinesterase enzymes, which play a crucial role in nerve signal transmission in the brain.
Mode of Action
The compound could inhibit the activity of cholinesterase enzymes, thereby increasing the concentration of acetylcholine, a neurotransmitter, in the brain. This could potentially improve cognitive function in Alzheimer’s patients .
Biochemical Pathways
The compound might affect the cholinergic pathway, which is involved in memory and learning processes in the brain. By inhibiting cholinesterase enzymes, the compound could enhance the signaling in this pathway .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in neurotransmitter levels and enhanced signaling in certain neural pathways. This could potentially lead to improved cognitive function .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-14-4-1-12(2-5-14)9-18(23)22-19-21-15(11-26-19)13-3-6-16-17(10-13)25-8-7-24-16/h1-6,10-11H,7-9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKSQANJUWUGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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